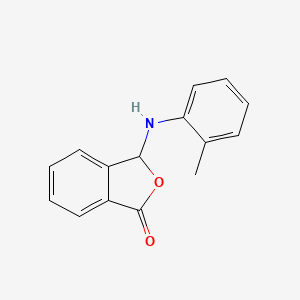

3-(o-tolylamino)isobenzofuran-1(3H)-one

Description

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-(2-methylanilino)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H13NO2/c1-10-6-2-5-9-13(10)16-14-11-7-3-4-8-12(11)15(17)18-14/h2-9,14,16H,1H3 |

InChI Key |

QYIGJGYDWSONSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-tolylamino)isobenzofuran-1(3H)-one typically involves the reaction of o-toluidine with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isobenzofuran ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(o-tolylamino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isobenzofuran derivatives with different functional groups.

Scientific Research Applications

3-(o-tolylamino)isobenzofuran-1(3H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is being explored for its potential therapeutic properties, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(o-tolylamino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Features

3-(Benzo[d]thiazol-2-ylamino)isobenzofuran-1(3H)-one

- Structure : A benzothiazole ring replaces the o-tolyl group.

- Key Data: Dihedral angle between phthalide and benzothiazole: 68.8°, indicating non-planarity . C–N bond length: 1.404 Å, consistent with single-bond character .

3-((4-Chloro-6-methylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one (Z11)

- Structure : A pyrimidine ring with chloro and methyl substituents.

- Implications : Pyrimidine’s nitrogen atoms facilitate hydrogen bonding, critical for biomolecular interactions.

6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one

- Structure : Trichloromethyl group at C-3.

- Key Data :

- Implications : Electron-withdrawing trichloromethyl group may reduce solubility but enhance stability.

3-(4-Bromoanilino)isobenzofuran-1(3H)-one

- Structure : Para-bromophenyl substituent.

- Key Data :

- Implications : Halogen substituents influence steric bulk and electronic density, modulating activity.

Physicochemical Properties

| Compound | Melting Point (°C) | Key Functional Groups | Solubility Inference |

|---|---|---|---|

| 3-(o-Tolylamino)isobenzofuran-1(3H)-one | Not reported | o-Tolylamino (lipophilic) | Moderate (balanced polarity) |

| 3-(Benzo[d]thiazol-2-ylamino) derivative | Not reported | Benzothiazole (polar) | Low (planar, rigid structure) |

| 6-Hydroxy-3-(trichloromethyl) derivative | 186–189 | Trichloromethyl (EWG) | Low (high crystallinity) |

| 3-(4-Bromoanilino) derivative | Not reported | Bromophenyl (halogenated) | Moderate |

Notes:

- Electron-withdrawing groups (EWG) : Trichloromethyl or halogens increase electrophilicity, altering reactivity in nucleophilic environments .

Antioxidant Activity

- 3-((5-Methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one: Exhibits antioxidant properties via radical scavenging, attributed to the pyridine ring’s electron-donating effects .

- 3-(Benzo[d]thiazol-2-ylamino) derivative: Thiazole’s sulfur atom may enhance redox activity, though direct data are lacking .

Enzyme Inhibition

- Phthalaldehydic acid and derivatives : Potent tyrosinase inhibitors (IC50 < 10 µM), with activity dependent on substituent polarity and hydrogen-bonding capacity .

DNA Binding

- Z11 (pyrimidine derivative): Binds dsDNA via intercalation, driven by π-π stacking and hydrogen bonding . The o-tolylamino group’s lipophilicity may similarly enhance membrane permeability for DNA-targeted therapies.

Antiproliferative Activity

- C-3 Cyclohexenyl/cyclopentenyl derivatives : Show moderate activity against cancer cells (IC50: 10–50 µM), influenced by substituent size and hydrophobicity .

Structure-Activity Relationships (SAR)

- Substituent Bulk : Bulky groups (e.g., o-tolyl) may hinder binding to flat targets (e.g., DNA) but improve selectivity for hydrophobic pockets.

- Polarity : Pyrimidine or thiazole rings enhance water solubility and hydrogen bonding, critical for enzyme inhibition .

- Halogen Effects : Bromo/chloro substituents improve binding via halogen bonding but may reduce bioavailability .

Q & A

Q. What are the established synthetic routes for 3-(o-tolylamino)isobenzofuran-1(3H)-one?

The synthesis typically involves multi-step protocols, including cyclization, nucleophilic substitution, and elimination. For example:

- Epoxidation and cyclization : Starting from substituted vinylbenzoic esters, hydrolysis and epoxidation with m-chloroperoxybenzoic acid, followed by acid-catalyzed cyclization (e.g., p-toluenesulfonic acid), yield intermediates .

- Nucleophilic substitution : Tosyl chloride or phosphorus tribromide can introduce reactive leaving groups, with tosyl chloride showing higher yields (up to 85%) in substitution-elimination steps .

- Characterization : Final products are validated via , , IR, and mass spectrometry (MS) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Spectroscopy : (e.g., δ 5.07 ppm for hydroxyl groups) and (e.g., carbonyl signals at ~170 ppm) confirm functional groups and regiochemistry .

- X-ray crystallography : Crystallographic data (CCDC 1505246) provide bond angles, torsion angles, and packing interactions, essential for resolving stereochemical ambiguities .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar isobenzofuranone derivatives?

Discrepancies often arise from variables such as:

- Catalyst selection : Tosyl chloride vs. phosphorus tribromide in substitution reactions, where tosyl chloride’s superior leaving-group ability improves yields by 15–20% .

- Reaction monitoring : TLC tracking ensures completion of intermediates (e.g., 3-bromoisobenzofuranone synthesis), minimizing side products .

- Purification methods : Gradient elution in column chromatography (e.g., petroleum ether/ethyl acetate) enhances separation efficiency .

Q. What strategies optimize regioselectivity in functionalizing the isobenzofuranone core?

- Acid catalysis : TsOH·HO promotes regioselective indole addition to 3-hydroxyisobenzofuranone, achieving >85% yield in CHCl at ambient temperature .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for arylidene derivatives .

- Steric and electronic modulation : Electron-withdrawing substituents on the o-tolyl group direct nucleophilic attack to the α-position of the carbonyl .

Q. How can structural modifications enhance bioactivity or stability of this compound?

- Hydroxylation : Introducing hydroxyl groups (e.g., 3-hydroxy derivatives) improves solubility and phytotoxic activity, as shown in hydroxylated isobenzofuranones .

- Steric hindrance : Bulky substituents (e.g., benzyloxy groups) prevent dimerization, as observed in air-stable 3-methylene derivatives .

- Computational modeling : DFT studies predict electronic effects of substituents on reactivity, guiding targeted synthesis .

Data and Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic data collection for this compound?

- Data deposition : Follow CCDC guidelines (e.g., CIF formatting) for bond lengths (±0.001 Å) and angles (±0.1°) .

- Temperature control : Data collection at 100–150 K minimizes thermal motion artifacts .

- Validation tools : Use PLATON or SHELXL for symmetry checks and hydrogen-bonding networks .

Q. How should researchers handle discrepancies between predicted and observed physicochemical properties?

- Boiling point/density : Predicted values (e.g., 386.8°C boiling point) may deviate due to intermolecular forces; experimental validation via differential scanning calorimetry (DSC) is critical .

- Solubility : Adjust solvent polarity (e.g., DMSO for polar derivatives) based on Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.